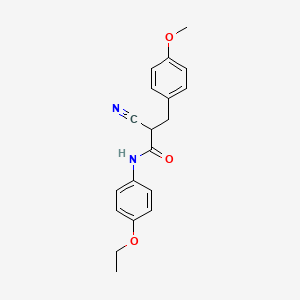

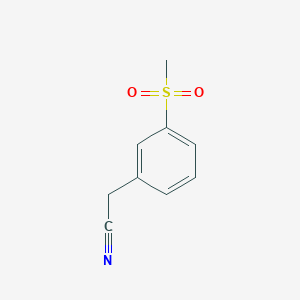

![molecular formula C18H19N3O4S2 B2993926 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide CAS No. 1396634-33-5](/img/structure/B2993926.png)

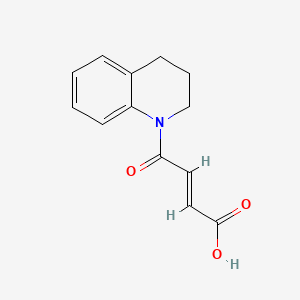

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzothiazole, which is a heterocyclic compound . It has a methoxy group attached to the benzothiazole ring and a methylsulfonyl phenyl group attached via an amide linkage . These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

While the specific synthesis route for this compound isn’t available, similar compounds are often synthesized by reacting appropriate starting materials in the presence of a catalyst . For example, benzimidazole derivatives have been synthesized by attaching a 4-(methylsulfonyl)phenyl pharmacophore to the C-2 position of the benzimidazole .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzothiazole and phenyl rings . The methoxy and methylsulfonyl groups could potentially introduce some steric hindrance .Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds have been evaluated as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . This suggests that they may react with the active site of these enzymes .Wissenschaftliche Forschungsanwendungen

1. Excited State Hydrogen Bond and Proton Transfer Studies The compound, specifically the 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) part of it, has been used in studies to understand excited state hydrogen bond and proton transfer . The solvent effects on these processes were analyzed, and it was found that the excited-state hydrogen bonds and proton transfers are affected by solvent polarity .

2. Development of Optoelectronics and Analytical Tools The understanding of solvent effects on the excited state hydrogen bond and proton transfer can help in the development of new products in optoelectronics and analytical tools . The degree of charge transfer gradually increased with an increase in solvent polarity .

Anti-Microbial and Anti-Biofilm Activity

A derivative of the compound, Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate (3b), has shown anti-Staphylococcus aureus and anti-biofilm properties against penicillin, ampicillin, and methicillin-resistant strains of S. aureus . The compound disrupted aggregates and cleared all the preformed planktonic biofilms and prevented their recurrence .

Protease Expression Induction

The compound 3b treated S. aureus showed gradual lysis of total proteins. The zymogram analysis indicated over-expression of proteases which is the principle reason for lysis of total proteins of S. aureus on incubation with compound 3b .

Potential Therapeutic Molecule

All these features exhibited by compound 3b makes it a potential therapeutic molecule in the treatment of S. aureus infections .

Cyclooxygenase-1(COX-1)/Cyclooxygenese-2(COX-2) Inhibitors

A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized. These compounds were evaluated in vitro as cyclooxygenase-1(COX-1)/cyclooxygenese-2(COX-2) inhibitors .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-21(18-20-17-14(25-2)5-4-6-15(17)26-18)11-16(22)19-12-7-9-13(10-8-12)27(3,23)24/h4-10H,11H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSHBOKPPNMILL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C)C2=NC3=C(C=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

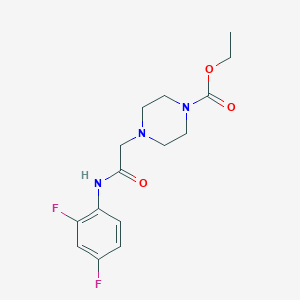

![(1-Methylsulfonylpiperidin-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2993845.png)

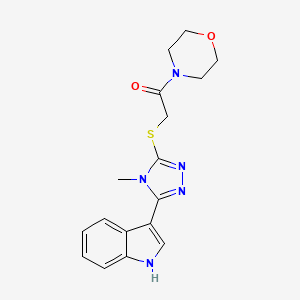

![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)

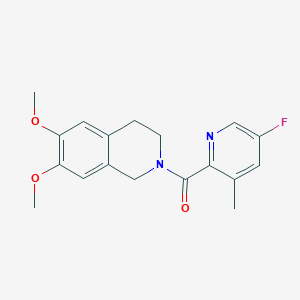

![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)

![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)